5-(2-chloroacetyl)benzo[d]oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-chloroacetyl)benzo[d]oxazol-2(3H)-one is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chloroacetyl)benzo[d]oxazol-2(3H)-one typically involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring . The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-(2-chloroacetyl)benzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols, typically carried out in the presence of a base such as triethylamine or sodium hydroxide.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzoxazoles with various functional groups.
Oxidation and Reduction Reactions: Products include oxides, alcohols, and amines.
Scientific Research Applications
5-(2-chloroacetyl)benzo[d]oxazol-2(3H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2-chloroacetyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloroacetyl)benzo[d]oxazole
- 5-(2-bromoacetyl)benzo[d]oxazol-2(3H)-one
- 5-(2-fluoroacetyl)benzo[d]oxazol-2(3H)-one
Uniqueness
5-(2-chloroacetyl)benzo[d]oxazol-2(3H)-one is unique due to its specific chloroacetyl group, which imparts distinct reactivity and biological activity compared to other similar compounds. The presence of the chlorine atom enhances its electrophilicity, making it more reactive in substitution reactions and potentially more potent in biological applications .
Properties
Molecular Formula |
C9H6ClNO3 |
---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
5-(2-chloroacetyl)-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C9H6ClNO3/c10-4-7(12)5-1-2-8-6(3-5)11-9(13)14-8/h1-3H,4H2,(H,11,13) |
InChI Key |
FJOBFZIPMZRGSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)CCl)NC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.